N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chloro group, a cyano group, and a dimethylamino group. These groups are attached to phenyl rings and connected by an oxalamide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The presence of these groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of reactive groups like the cyano group and the amine group could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry Applications
Research has shown that derivatives and analogs of this compound have potential therapeutic applications. For instance, compounds with structural similarities have been evaluated for their antidepressant properties, showcasing the importance of specific functional groups in modulating biological activity (Clark et al., 1979)[https://consensus.app/papers/substituted-3amino11diaryl2propanols-antidepressant-clark/fbb575cea9105ca3b9b6047a3cf222d9/?utm_source=chatgpt]. Moreover, bimetallic complexes constructed from related oxamide derivatives exhibit cytotoxic activities, suggesting their potential use in cancer therapy (Li et al., 2012)[https://consensus.app/papers/bimetallic-complexes-constructed-li/f3c720a96c825fa2a14e75e568994376/?utm_source=chatgpt].
Polymer Science and Material Chemistry
In the realm of polymer science, this compound's analogs have been utilized to develop light-switchable polymers that transition from cationic to zwitterionic forms. Such materials have applications in biomedicine and environmental remediation due to their ability to interact with biological molecules and contaminants in a controllable manner (Sobolčiak et al., 2013)[https://consensus.app/papers/polymer-cationic-form-synthesis-characterization-sobolčiak/30fc6ca2a8b35797a81f2a4ac450355e/?utm_source=chatgpt].
Supramolecular Chemistry
The compound and its derivatives have been employed in constructing supramolecular structures with novel optical and electronic properties. For example, chalcone derivatives synthesized from similar compounds exhibit nonlinear optical absorption, which is valuable for developing materials for optical device applications (Rahulan et al., 2014)[https://consensus.app/papers/synthesis-absorption-novel-chalcone-compounds-rahulan/544cb26fc1725e2bb71b31131c2ef3a7/?utm_source=chatgpt]. Additionally, asymmetrical oxamide ligands based on this compound have been used to create bimetallic complexes, demonstrating the compound's utility in generating materials with unique chemical reactivities and potential applications in sensing and catalysis (Li et al., 2012)[https://consensus.app/papers/bimetallic-complexes-constructed-li/f3c720a96c825fa2a14e75e568994376/?utm_source=chatgpt].
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-25(2)17-9-5-14(6-10-17)4-3-11-23-19(26)20(27)24-18-12-16(21)8-7-15(18)13-22/h5-10,12H,3-4,11H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTASRDSKQBRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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